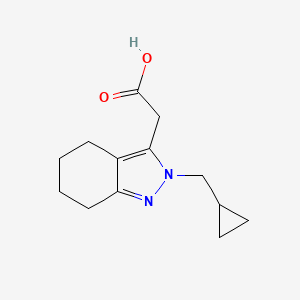

![molecular formula C11H16N2OS B1479759 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2097953-12-1](/img/structure/B1479759.png)

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally similar to the compound , has seen significant progress in recent years. These derivatives are synthesized using green methodologies, including energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives have been synthesized through various methods, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activity

Pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Compounds with pyrazole moieties have shown higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential as therapeutic agents against cancer. Moreover, these compounds exhibit good to excellent antimicrobial activities, suggesting their usefulness in combating microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Chemical Transformation

Research into the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from precursors like 6-methyl-5-hepten-2-one has been conducted. These processes involve cyclization with acidic catalysts and further transformation into various esters and ethers, showcasing the versatility of pyrazole derivatives in synthetic organic chemistry (Hanzawa et al., 2012).

Electrocatalytic Applications

The electrocatalytic transformation of aldehydes and pyrazolin-5-one to produce bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes has been explored. This process demonstrates the potential of pyrazole derivatives in electrochemical applications, particularly in the synthesis of compounds with biomedical relevance (Elinson et al., 2015).

Antioxidant Properties

Investigations into the antioxidant activities of pyrazole derivatives have been carried out. These studies show that pyrazole-containing compounds can exhibit moderate antioxidant activities, indicating their potential in the development of antioxidant therapies (Lynda, 2021).

Direcciones Futuras

The future research directions for pyrano[2,3-c]pyrazole derivatives, which are structurally similar to the compound , include further exploration of their synthesis using green methodologies, as well as investigation of their potential biological activities . Additionally, the development of more potent and less toxic pyrazole derivatives for various health threats is a promising area of research.

Mecanismo De Acción

The mode of action of pyrazoles can vary widely depending on the specific compound and its functional groups. Some pyrazoles have been found to inhibit specific enzymes, such as acetylcholinesterase, which can affect nerve pulse transmission . Others have been found to exhibit class II c-Met inhibition activity .

The biochemical pathways affected by pyrazoles can also vary. For example, some pyrazoles can increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and affect various cellular components .

The pharmacokinetics of pyrazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be influenced by factors such as the compound’s chemical structure and the route of administration.

The result of action of pyrazoles can include molecular and cellular effects such as changes in enzyme activity, alterations in cellular signaling pathways, and induction of oxidative stress .

Propiedades

IUPAC Name |

[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOMJNVBUJAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CSCCC3=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1479676.png)

![1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479678.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479682.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479684.png)

![3-Phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479685.png)

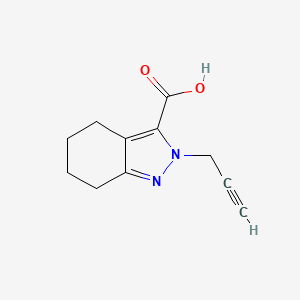

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1479687.png)

![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479688.png)

![2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479691.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479692.png)

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479693.png)

![1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479696.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479697.png)